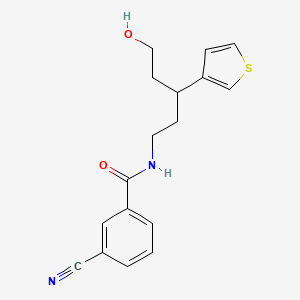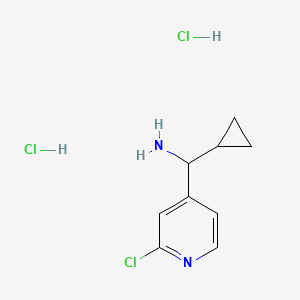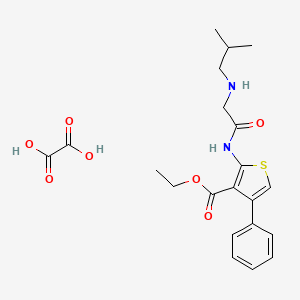![molecular formula C24H23FN4S B2532274 4-(4-(2-フルオロフェニル)ピペラジン-1-イル)-6-メチル-5-(p-トリル)チエノ[2,3-d]ピリミジン CAS No. 670271-02-0](/img/structure/B2532274.png)
4-(4-(2-フルオロフェニル)ピペラジン-1-イル)-6-メチル-5-(p-トリル)チエノ[2,3-d]ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with a 2-fluorophenyl group, a piperazine ring, and a p-tolyl group. These structural elements contribute to its unique chemical properties and biological activities.
科学的研究の応用
4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in structure-activity relationship (SAR) studies.
Biology: The compound is studied for its potential as a ligand for various biological targets, including receptors and enzymes.
Medicine: It has shown promise as a potential therapeutic agent in the treatment of neurological disorders, cancer, and infectious diseases.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
作用機序
Target of Action
The primary targets of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1 .
Mode of Action
4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine interacts with ENTs and inhibits their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . By inhibiting ENTs, this compound can potentially disrupt these biochemical pathways and their downstream effects.
Pharmacokinetics
Its irreversible and non-competitive inhibition of ents suggests that it may have a lasting effect once administered .
Result of Action
The molecular and cellular effects of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine’s action include the reduced uptake of uridine in cells expressing ENT1 and ENT2 . This can potentially affect nucleotide synthesis and adenosine function, as well as the efficacy of chemotherapy drugs that rely on ENTs for cellular uptake.
生化学分析
Biochemical Properties
4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine has been identified as a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 .
Cellular Effects
The compound’s effects on cells are primarily related to its inhibitory action on ENTs. It affects the transport of nucleoside and nucleoside analogues, which are crucial for nucleotide synthesis and chemotherapy . The compound does not affect cell viability, protein expression, and internalization of ENT1 and ENT2 .
Molecular Mechanism
The compound exerts its effects at the molecular level by inhibiting ENTs in an irreversible and non-competitive manner . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km) .
Temporal Effects in Laboratory Settings
The inhibitory effect of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine on ENTs could not be washed out, indicating its long-term effects on cellular function .
Metabolic Pathways
The compound is involved in the metabolic pathways related to the transport of nucleoside and nucleoside analogues, which are crucial for nucleotide synthesis and chemotherapy .
Transport and Distribution
The compound is transported and distributed within cells via ENTs . It inhibits the transport of nucleoside and nucleoside analogues through both ENT1 and ENT2 .
準備方法
The synthesis of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-d]pyrimidine ring system.
Introduction of Substituents: The 2-fluorophenyl group is introduced via a nucleophilic substitution reaction, while the piperazine ring is incorporated through a coupling reaction. The p-tolyl group is added using a Friedel-Crafts alkylation reaction.
Final Assembly: The final compound is obtained by combining the intermediate products through a series of condensation and cyclization reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
化学反応の分析
4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine can be compared with other similar compounds, such as:
4-(4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is also a potent inhibitor of equilibrative nucleoside transporters but has a different core structure.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds are acetylcholinesterase inhibitors with different substitution patterns and biological activities.
The uniqueness of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine lies in its specific substitution pattern and the resulting biological activity, making it a valuable compound for further research and development.
特性
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4S/c1-16-7-9-18(10-8-16)21-17(2)30-24-22(21)23(26-15-27-24)29-13-11-28(12-14-29)20-6-4-3-5-19(20)25/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMUODWDWVRMHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC3=NC=NC(=C23)N4CCN(CC4)C5=CC=CC=C5F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Benzyl-5-azaspiro[3.5]nonan-8-amine](/img/structure/B2532194.png)
![2-{[(pyridin-3-yl)methyl]sulfanyl}-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridine-3-carbonitrile](/img/structure/B2532195.png)
![propan-2-yl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2532196.png)
![N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2532200.png)

![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2532202.png)
![3-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2532203.png)

![3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/new.no-structure.jpg)

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2532208.png)
![3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid](/img/structure/B2532212.png)
![3-[(Methoxymethoxy)methyl]phenylboronic acid](/img/structure/B2532213.png)
